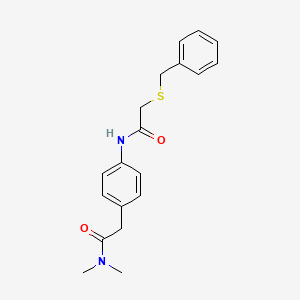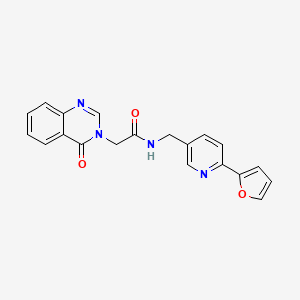
(R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “benzyloxy” and “carbonyl” groups suggest the presence of a benzene ring and a carbonyl group (C=O), respectively .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
(R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate is involved in chemical reactions that form the basis for synthesizing various organic compounds with potential applications in materials science and catalysis. For instance, the oxidation of pyrrole compounds, similar to the pyrrolidinyl structure in (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate, with p-benzoquinone has been demonstrated to produce organic semiconducting materials. These materials show significant electrorheological effects, which could be exploited in creating smart fluids and materials for various technological applications (Stejskal et al., 2018).
Catalysis and Ligand Synthesis
The compound's structural features, especially the pyrrolidinyl and benzyloxy carbonyl groups, make it a candidate for use in catalytic processes and ligand synthesis. For example, research on dioxygen-initiated oxidation of heteroatomic substrates has shown that compounds with pyridinyl and sulfonyl groups, similar to those in (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate, can serve as ligands in diiron(II) complexes, potentially mimicking the active sites of certain enzymes (Carson & Lippard, 2006).
Organic Synthesis
In organic synthesis, the stereospecific substitution reactions of methanesulfonates, including those with structures similar to (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate, have been explored for the synthesis of chiral nonracemic amines. These reactions are crucial for developing optically active compounds, which have wide-ranging applications in pharmaceuticals and asymmetric catalysis (Uenishi et al., 2004).
Materials Science
Compounds related to (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate have been used in the synthesis of materials with unique properties, such as those exhibiting strong electrorheological effects. These materials can rapidly change their viscosity under an electric field, making them useful in developing advanced materials for sensors, actuators, and other applications requiring materials that respond dynamically to external stimuli (Stejskal et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-20(16,17)19-12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRBIPMUYLVQFG-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)





![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)






![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)